3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine 3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15844790
InChI: InChI=1S/C8H14N4/c1-12-8(10-6-11-12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3
SMILES:
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol

3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine

CAS No.:

Cat. No.: VC15844790

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine -

Specification

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
IUPAC Name 3-(2-methyl-1,2,4-triazol-3-yl)piperidine
Standard InChI InChI=1S/C8H14N4/c1-12-8(10-6-11-12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3
Standard InChI Key QFAIHZSCCYZPSW-UHFFFAOYSA-N
Canonical SMILES CN1C(=NC=N1)C2CCCNC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered piperidine ring (C5H11N) linked to a five-membered 1,2,4-triazole ring (C2H3N3) via a methyl group at the triazole's 1-position. The IUPAC name is 3-(1-methyl-1H-1,2,4-triazol-5-yl)piperidine, with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol . Key structural features include:

  • Piperidine ring: A saturated nitrogen-containing heterocycle contributing to lipophilicity and membrane permeability.

  • Triazole ring: A planar aromatic system with three nitrogen atoms, enabling hydrogen bonding and π-π interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1246350-55-9
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
XLogP30.28
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
SolubilitySoluble in DMSO, methanol

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3433 cm⁻¹ (N-H stretch) and 1654 cm⁻¹ (C=N stretch) confirm triazole and piperidine functionalities .

  • NMR: ¹H NMR signals at δ 3.25 ppm (piperidine CH2) and δ 8.92 ppm (triazole CH) align with reported data .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two steps:

  • Triazole Ring Formation: Cyclization of thiosemicarbazides with hydrazine hydrate under acidic conditions .

  • Piperidine Coupling: Nucleophilic substitution or click chemistry to attach the piperidine ring .

Example Protocol:

  • Step 1: React 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with hydrazine to form the triazole core .

  • Step 2: Treat with piperidine in acetonitrile under reflux for 6–12 hours .

Table 2: Synthetic Methods Comparison

MethodYield (%)Purity (%)Reference
Nucleophilic Substitution6798
Click Chemistry7295

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥85%) and reduce byproducts. Automated systems control temperature (80–100°C) and solvent (acetonitrile/water mixtures).

Biological Activities and Mechanisms

Antifungal Properties

3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine derivatives exhibit potent activity against Candida auris:

  • MIC: 0.24–0.97 µg/mL (compared to fluconazole MIC = 2–4 µg/mL) .

  • Mechanism: Disruption of plasma membrane integrity and induction of apoptosis via caspase activation .

Enzyme Inhibition

  • Acetylcholinesterase (AChE): IC50 = 0.73 µM, surpassing donepezil (IC50 = 1.2 µM) .

  • α-Glucosidase: IC50 = 36.74 µM, indicating potential for diabetes management .

Table 3: Antimicrobial Activity Profile

PathogenMIC (µg/mL)MechanismReference
Candida auris0.24–0.97Membrane disruption
Escherichia coli6.25DNA gyrase inhibition
Staphylococcus aureus12.5Cell wall synthesis block

Applications in Medicinal Chemistry

Antifungal Agents

Derivatives of this compound are being developed as next-generation antifungals to combat resistant strains like C. auris. Structural analogs show 10-fold higher potency than fluconazole in murine models .

Enzyme-Targeted Therapeutics

  • Alzheimer’s Disease: AChE inhibition improves cognitive function in zebrafish models .

  • Diabetes: α-Glucosidase inhibition reduces postprandial hyperglycemia .

Table 4: Drug Development Pipeline

ApplicationStatusTargetCompany
Invasive candidiasisPhase ILanosterol demethylaseEvitaChem
Alzheimer’s DiseasePreclinicalAChEPubChem

Future Directions

Drug Combination Strategies

Synergistic studies with amphotericin B show a 4-fold reduction in MIC against C. auris, suggesting combo therapies could mitigate resistance .

Computational Design

Molecular docking reveals high affinity for C. albicans lanosterol 14α-demethylase (binding energy = -9.2 kcal/mol) . Fragment-based optimization could enhance selectivity.

Material Science Applications

The triazole-piperidine scaffold is being explored in metal-organic frameworks (MOFs) for catalytic and sensing applications.

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